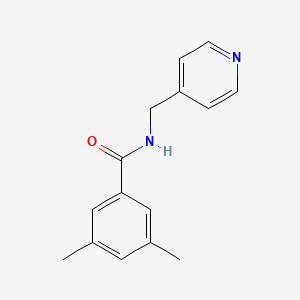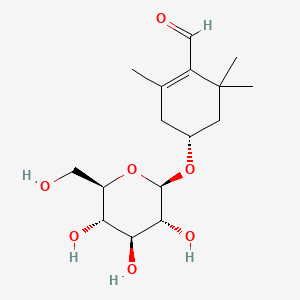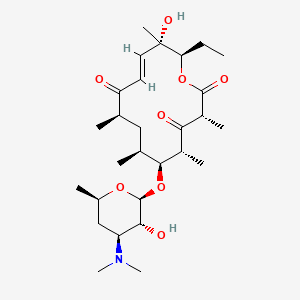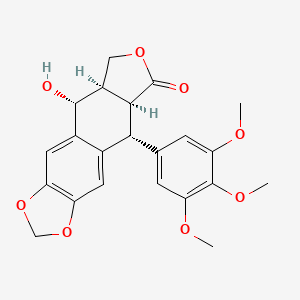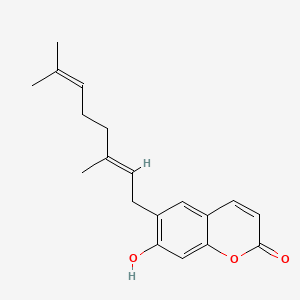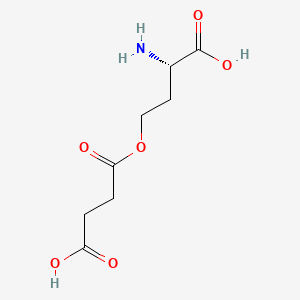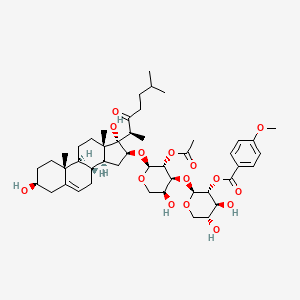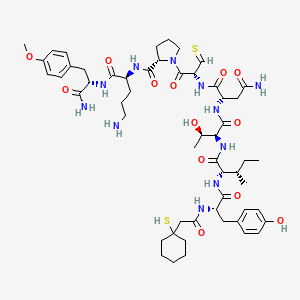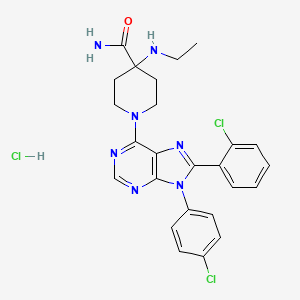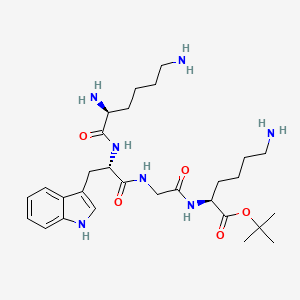
Pifithrin-
Übersicht
Beschreibung
Pifithrin-mu, also known as 2-phenylethynesulfonamide, is a small molecule inhibitor that targets heat shock protein 70 and tumor protein p53. It has been extensively studied for its antitumor and neuroprotective properties. This compoundmu is known to inhibit the binding of tumor protein p53 to mitochondria, thereby reducing its affinity to antiapoptotic proteins such as Bcl-xL and Bcl-2 .
Wirkmechanismus
Target of Action
Pifithrin-mu primarily targets the Heat Shock Protein 70 (HSP70) family . HSP70 proteins are molecular chaperones that play a crucial role in protein homeostasis, helping to fold and unfold proteins, and preventing the aggregation of proteins under stress conditions .
Mode of Action
This compoundmu acts as an inhibitor of HSP70 . It prevents the binding of HSP70 to other proteins, thereby disrupting the normal functioning of the HSP70 chaperone system . This disruption leads to the accumulation of misfolded proteins in cells, which can trigger cell death .
Biochemical Pathways
The inhibition of HSP70 by this compoundmu affects several biochemical pathways. It impairs the two major protein degradation systems in cells: the autophagy-lysosome system and the proteasome pathway . This leads to the accumulation of misfolded proteins, which can induce apoptosis .
Pharmacokinetics
It is known that this compoundmu can effectively inhibit the viability of cancer cells at low micromolar concentrations .
Result of Action
The primary result of this compoundmu’s action is the induction of apoptosis, or programmed cell death . By inhibiting HSP70 and disrupting protein homeostasis, this compoundmu causes the accumulation of misfolded proteins, leading to cellular stress and ultimately triggering apoptosis .
Action Environment
The efficacy and stability of this compoundmu can be influenced by various environmental factors. For instance, it has been shown that this compoundmu can enhance the antitumor effects of hyperthermia against human prostate cancer cells . .
Biochemische Analyse
Biochemical Properties
Pifithrin-mu plays a crucial role in biochemical reactions by interacting with several key biomolecules. It inhibits the binding of p53 to mitochondria, thereby reducing its affinity for anti-apoptotic proteins such as Bcl-xL and Bcl-2 . Additionally, this compoundmu inhibits HSP70, a chaperone protein involved in protein folding and protection against stress . These interactions lead to the suppression of p53-dependent apoptosis and modulation of cellular stress responses.
Cellular Effects
This compoundmu has profound effects on various cell types and cellular processes. It induces the formation of stress granules, which are cytoplasmic protein-RNA condensates that assemble in response to cellular stress . This compound also affects cell signaling pathways by reducing the activation of 5′-AMP-activated protein kinase (AMPK) and activating the pro-survival protein kinase Akt . Long-term treatment with this compoundmu can lead to a marked loss of cell viability . In cancer cells, this compoundmu enhances the antitumor effects of hyperthermia by inhibiting HSP70 and inducing cell death .
Molecular Mechanism
The molecular mechanism of this compoundmu involves its inhibition of p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu reduces mitochondrial dysfunction and apoptosis induced by cellular stressors such as cisplatin . This compound also inhibits the interaction between p53 and apoptosis-inducing factor (AIF), thereby preventing p53-mediated apoptosis . Additionally, this compoundmu binds to both p53 and Bcl-xL, further modulating apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compoundmu change over time. This compound has been shown to induce stress granule formation in a time-dependent manner, with the properties of these granules determined by the duration of treatment . This compoundmu also exhibits stability and degradation characteristics that influence its long-term effects on cellular function. For example, it selectively kills cancer cells via a caspase-independent mechanism involving increased protein aggregation and impairment of the autophagy-lysosomal system .
Dosage Effects in Animal Models
The effects of this compoundmu vary with different dosages in animal models. In a mouse model of chemotherapy-induced peripheral neuropathy, this compoundmu demonstrated neuroprotective effects by preventing mitochondrial p53 accumulation and subsequent mitochondrial dysfunction . In prostate cancer models, the combination of this compoundmu with hyperthermia significantly inhibited tumor growth, with the compound showing enhanced efficacy at suboptimal doses . High doses of this compoundmu may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compoundmu is involved in several metabolic pathways, primarily through its interaction with HSP70 and p53. By inhibiting HSP70, this compoundmu affects protein homeostasis and stress responses . This compound also influences metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways. For instance, this compoundmu reduces the activation of AMPK, a central regulator of cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compoundmu is transported and distributed through interactions with various transporters and binding proteins. It binds to p53 and Bcl-xL, preventing their interaction with other biomolecules and modulating their localization . This compoundmu’s distribution within cells is influenced by its ability to inhibit HSP70, which plays a role in protein transport and localization .
Subcellular Localization
This compoundmu’s subcellular localization is primarily determined by its interactions with p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu influences mitochondrial function and apoptosis . Additionally, this compound induces the formation of stress granules in the cytoplasm, affecting cellular stress responses and signaling pathways . The subcellular localization of this compoundmu is crucial for its activity and function, as it determines the specific cellular processes and pathways that are modulated by this compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pifithrin-μ umfasst einen mehrstufigen Prozess. Eine der verbesserten Synthesewege umfasst die folgenden Schritte :
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 2-Phenylethynesulfonamid.
Reaktionsbedingungen: Die Reaktion beinhaltet die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Pifithrin-μ folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Produktion erfolgt unter Einhaltung der behördlichen Standards, um Sicherheit und Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pifithrin-μ unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pifithrin-μ kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu erzeugen.
Substitution: Pifithrin-μ kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Je nach gewünschter Substitutionsreaktion können verschiedene Nukleophile oder Elektrophile verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfonsäurederivaten führen, während die Reduktion Sulfamidderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Pifithrin-μ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter :
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung des Hitzeschockproteins 70 und des Tumorproteins p53 zu untersuchen.
Biologie: Pifithrin-μ wird in zellbiologischen Studien eingesetzt, um seine Auswirkungen auf Zellzyklusarrest, Apoptose und Zellmigration zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Krebsbehandlung, da es das Tumorprotein p53 und das Hitzeschockprotein 70 hemmen kann.
Industrie: Pifithrin-μ wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf das Hitzeschockprotein 70 und das Tumorprotein p53 abzielen.
5. Wirkmechanismus
Pifithrin-μ übt seine Wirkungen aus, indem es die Bindung von Tumorprotein p53 an Mitochondrien hemmt und damit seine Affinität zu antiapoptotischen Proteinen wie Bcl-xL und Bcl-2 reduziert. Diese Hemmung verhindert die Aktivierung apoptotischer Signalwege, was zu Zellzyklusarrest und Apoptose in Krebszellen führt. Zusätzlich hemmt Pifithrin-μ das Hitzeschockprotein 70, das eine entscheidende Rolle bei der Proteinhomöostase und der Stressantwort spielt .
Ähnliche Verbindungen:
Pifithrin-α: Ein weiterer Inhibitor des Tumorproteins p53, jedoch mit unterschiedlichen molekularen Zielen und Signalwegen.
Pifithrin-β: Ähnlich wie Pifithrin-α hemmt es auch das Tumorprotein p53, hat aber unterschiedliche chemische Eigenschaften.
Einzigartigkeit von Pifithrin-μ: Pifithrin-μ ist einzigartig aufgrund seiner doppelten Hemmung sowohl des Tumorproteins p53 als auch des Hitzeschockproteins 70.
Vergleich Mit ähnlichen Verbindungen
Pifithrin-alpha: Another inhibitor of tumor protein p53, but with different molecular targets and pathways.
This compoundbeta: Similar to this compoundalpha, it also inhibits tumor protein p53 but has distinct chemical properties.
Uniqueness of this compoundMu: this compoundmu is unique due to its dual inhibition of both tumor protein p53 and heat shock protein 70.
Eigenschaften
IUPAC Name |
2-phenylethynesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316450 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-31-2 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 303580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64984-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynesulfonamide, 2-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


